2-(3,4-Dimethoxyphenyl)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
102104-61-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-4-3-7(10-6-13-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
OLWRRBNHIYEGMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CO2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Oxirane
Chemo- and Regioselective Synthetic Routes
The selective synthesis of epoxides, especially in molecules with multiple reactive sites, is a fundamental challenge in organic chemistry. The following sections detail methods that allow for the controlled formation of the oxirane ring in 2-(3,4-Dimethoxyphenyl)oxirane and related structures.
Epoxidation Reactions in Complex Molecule Synthesis
Epoxidation of the corresponding alkene is a primary method for the synthesis of this compound. The precursor, 3,4-dimethoxystyrene (B140838), can be oxidized to form the desired epoxide. wikipedia.orgsigmaaldrich.com The choice of oxidizing agent and reaction conditions is crucial for achieving high chemoselectivity, particularly when other sensitive functional groups are present in the molecule.
One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com This reagent is known for its ability to selectively epoxidize electron-rich double bonds. youtube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758). nih.gov Another approach is the use of dimethyldioxirane (B1199080) (DMDO), which is a powerful yet selective oxidizing agent. youtube.com
The synthesis of a structurally related compound, 2-(3,4-dimethoxybenzyl)oxirane, has been achieved via the epoxidation of methyl eugenol. ajol.info This transformation highlights how the substituted styrene (B11656) moiety can be selectively converted to an epoxide, even in the presence of other potentially reactive groups.
Research has also explored the use of catalytic systems for epoxidation. For instance, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the epoxidation of various alkenes, including styrene derivatives, in the presence of an oxidizing agent. acs.org Such catalytic methods can offer advantages in terms of efficiency and selectivity.
The following table summarizes different epoxidation methods for styrene derivatives, which are relevant to the synthesis of this compound.
| Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |
| Styrene | m-CPBA | 2-Phenyloxirane | 98% | acs.org |
| 3-Bromostyrene | m-CPBA | 2-(3-Bromophenyl)oxirane | 91% | acs.org |
| 4-(tert-Butyl)styrene | m-CPBA | 2-(4-(tert-Butyl)phenyl)oxirane | 97% | acs.org |
| Methyl Eugenol | Not specified | 2-(3,4-dimethoxybenzyl)oxirane | 68.8% | ajol.info |
Darzens Condensation Applications
The Darzens condensation, a reaction between a carbonyl compound and an α-haloester in the presence of a base, provides a direct route to α,β-epoxy esters, also known as glycidic esters. organic-chemistry.orgwikipedia.org This method has been applied to the synthesis of precursors to this compound.
Specifically, the Darzens condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with methyl chloroacetate (B1199739) has been used to synthesize methyl trans-3-(3,4-dimethoxyphenyl)glycidate. nih.govresearchgate.netresearchgate.net This reaction yields a racemic mixture of the trans-diastereomer. researchgate.net The glycidic ester can then be further transformed to obtain the desired oxirane.
A general procedure for the Darzens condensation involves the dropwise addition of a solution of the aldehyde and α-haloester to a cooled solution of a base, such as sodium methoxide (B1231860) in methanol. nih.gov The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature. nih.gov
The table below outlines a specific example of the Darzens condensation used to produce a precursor to this compound.
| Aldehyde | α-Haloester | Base | Product | Reference |
| Veratraldehyde | Methyl chloroacetate | Sodium methoxide | Methyl trans-3-(3,4-dimethoxyphenyl)glycidate | nih.govresearchgate.net |
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry of the oxirane ring is of paramount importance, as the biological activity and physical properties of the final product often depend on its three-dimensional structure. This section discusses methods for achieving stereocontrol in the synthesis of this compound.
Control of Stereochemistry in Oxirane Formation
The stereochemical outcome of epoxidation reactions can be influenced by the geometry of the starting alkene and the choice of reagents. For instance, the epoxidation of a trans-alkene will generally lead to a trans-epoxide.
Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, are powerful tools for the enantioselective synthesis of epoxides from allylic alcohols. While not directly applied to this compound in the provided context, these methods are, in principle, applicable to suitably functionalized precursors. Chiral Mn(III)-salen catalysts have also been noted for their ability to achieve high enantiomeric excess in epoxidation reactions.
The stereochemistry of glycidic esters formed via the Darzens condensation can also be controlled to some extent. The ratio of cis to trans isomers can be influenced by the reaction conditions and the nature of the reactants. organic-chemistry.org For the synthesis of methyl trans-3-(3,4-dimethoxyphenyl)glycidate, the reaction conditions can be optimized to favor the formation of the trans isomer. researchgate.net
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been employed in the synthesis of oxirane-containing molecules.
One study reports the enzymatic ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane using lipase (B570770) from Candida rugosa. nih.gov This demonstrates the potential of enzymes to interact with and modify oxirane rings. While this is a polymerization reaction, it suggests that enzymatic kinetic resolution of racemic this compound or its precursors could be a viable strategy for obtaining enantiomerically pure forms.
A chemo-enzymatic approach has been developed for the synthesis of vicinal diols from propenylbenzenes, including a 3,4-dimethoxyphenyl derivative. frontiersin.org This method involves a lipase-catalyzed epoxidation followed by hydrolysis of the epoxide. frontiersin.org The use of immobilized lipase B from Candida antarctica (Novozym 435) for the in situ formation of a peroxycarboxylic acid for epoxidation represents a key step in this process. frontiersin.org
The following table summarizes the key aspects of a relevant chemo-enzymatic synthesis.
| Substrate | Enzyme | Reaction | Product | Reference |
| 1-(3,4-dimethoxyphenyl)propene | Novozym 435 (Lipase B from Candida antarctica) | Epoxidation followed by hydrolysis | 1-(3,4-dimethoxyphenyl)propane-1,2-diol | frontiersin.org |
Sustainable and Green Chemistry Strategies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.orgnih.gov In the context of this compound synthesis, this can involve the use of environmentally benign solvents, catalysts, and energy sources.
The use of enzymatic catalysts, as discussed in the previous section, is a prime example of a green chemistry approach. semanticscholar.org Enzymes operate under mild conditions, are biodegradable, and can exhibit high selectivity, reducing the formation of byproducts. frontiersin.org
Solvent selection is another critical aspect of green synthesis. nih.gov The ideal green reaction would be solvent-free. nih.gov Where solvents are necessary, the use of greener alternatives to hazardous solvents like dichloromethane is encouraged. Research into catalytic systems that can operate in more environmentally friendly solvents, such as water or ethanol, is ongoing.
The development of catalytic methods, both organocatalytic and metal-based, can also contribute to greener synthetic routes by reducing the amount of waste generated compared to stoichiometric reagents. semanticscholar.org For example, the use of a catalytic amount of 2,2,2-trifluoroacetophenone for epoxidation reduces the need for stoichiometric amounts of potentially hazardous reagents. acs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. While a specific protocol for the direct microwave-assisted epoxidation of 3,4-dimethoxystyrene to yield this compound is not extensively detailed in the provided literature, the principles of MAOS are widely applied to similar transformations. researchgate.net
The application of microwave heating in the synthesis of various oxirane and other heterocyclic structures demonstrates its potential. ethernet.edu.et For instance, the synthesis of oxazoles and oxazolines from aldehydes under microwave irradiation proceeds rapidly, with reaction times as short as 8 minutes. mdpi.com Similarly, the formation of 3-hydroxy-2-oxindoles via microwave-assisted condensation achieves high yields (up to 98%) in just 5-10 minutes. organic-chemistry.org These examples underscore the efficiency of microwave technology in promoting rapid, high-yield cyclization and condensation reactions. The synthesis of α,β-unsaturated compounds from aromatic aldehydes has also been achieved under solvent-free microwave conditions, further highlighting the versatility of this green chemistry tool. researchgate.net
For the synthesis of this compound, a hypothetical microwave-assisted protocol would likely involve the epoxidation of its precursor, 3,4-dimethoxystyrene, using an oxidizing agent in a microwave-compatible solvent. The key advantages would be precise temperature control and rapid energy transfer, potentially overcoming activation barriers more efficiently than conventional heating.
Mechanochemical and Solvent-Free Reaction Conditions
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball-milling, represents a significant advancement in green synthesis by minimizing or eliminating the need for solvents. researchgate.net These solvent-free methods reduce waste, can lower energy consumption, and sometimes unlock reaction pathways not accessible in solution. rsc.org
A particularly relevant approach is the mechanochemical oxidation of methoxylated aromatic substrates using solid oxidants. Research has shown that lignin-like aromatic compounds can be oxidized mechanochemically using Oxone®, a stable, solid peroxygen agent. mdpi.com This method is directly applicable to the synthesis of this compound from 3,4-dimethoxystyrene, as both are methoxylated aromatic structures. The process typically involves milling the substrate with the solid oxidant, offering a clean and efficient solventless pathway to the epoxide.
Furthermore, sustainable protocols for the solvent-free epoxidation of other biorenewable feedstocks, such as terpenes, have been successfully developed using hydrogen peroxide as the oxidant with a polyoxometalate catalyst. rsc.org Another innovative strategy combines the mechanochemical synthesis of α-haloaromatic ketones (from aromatic ketones) with a subsequent biocatalytic step to produce (S)-aromatic epoxides, demonstrating the integration of mechanochemistry into multi-step syntheses. acs.org
| Substrate Type | Oxidant | Conditions | Key Finding | Citation |
| Methoxylated Aromatics | Oxone® | Ball-milling, solvent-free | Efficient oxidation of lignin-like substrates. | mdpi.com |
| Terpenes | aq. H₂O₂ | Solvent-free, 50 °C, catalyst | Successful epoxidation of biorenewable feedstocks. | rsc.org |
| Aromatic Ketones | N-halosuccinimides | Ball-milling, solvent-free | Forms α-haloaromatic ketone intermediate for epoxide synthesis. | acs.org |
Aqueous and Environmentally Benign Solvent Systems
The use of water or other green solvents in chemical synthesis is a cornerstone of environmentally benign chemistry. While organic solvents are common in epoxidation reactions, methods have been developed to perform these transformations in aqueous systems, often employing phase-transfer catalysis.
For example, the epoxidation of styrene, an analogue of 3,4-dimethoxystyrene, can be carried out effectively in a biphasic system. researchgate.net This process uses aqueous hydrogen peroxide (H₂O₂) as a green oxidant, with the reaction facilitated by the synergy of a heteropoly acid and a phase-transfer catalyst. researchgate.net Such a system allows the organic substrate to react with the aqueous oxidant at the phase interface, minimizing the need for flammable and toxic organic solvents. Another approach involves the use of glycerol, a renewable and non-toxic solvent, as a promoting medium for reactions involving epoxides. researchgate.net
The development of catalysts that are active in aqueous media is crucial for this methodology. Iron complexes have been used for the biomimetic epoxidation of terminal alkenes with aqueous H₂O₂, and bismuth triflate has been shown to catalyze epoxide opening by amines under aqueous conditions, indicating the compatibility of epoxide chemistry with water. researchgate.net
| Reaction Type | Substrate | Catalyst/System | Solvent | Key Finding | Citation |
| Epoxidation | Styrene | Heteropoly acid / Phase-transfer catalyst | Biphasic (e.g., Ethylene (B1197577) dichloride/Water) | Quantitative conversion to styrene oxide with H₂O₂. | researchgate.net |
| Epoxide Ring Opening | Various Epoxides | Bismuth Triflate | Aqueous | Efficient opening of epoxides by aromatic amines. | researchgate.net |
| Aryloxy Propanolamine Synthesis | Epoxides | None | Glycerol | Use of a green, renewable solvent as a reaction medium. | researchgate.net |
One-Pot Synthetic Procedures
One-pot syntheses, where reactants are subjected to successive reactions in a single reactor, are highly efficient as they avoid lengthy separation and purification of intermediates, saving time and resources. beilstein-journals.org A powerful one-pot method for synthesizing epoxides like this compound is the Johnson-Corey-Chaykovsky reaction. wikipedia.orgchemeurope.com
This reaction can be adapted into a one-pot procedure starting from commercially available aldehydes. beilstein-journals.org For the synthesis of this compound, the process would begin with veratraldehyde (3,4-dimethoxybenzaldehyde). The reaction involves the in situ generation of a sulfur ylide, such as dimethylsulfonium methylide, by deprotonating a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) with a strong base. organic-chemistry.orgorganicchemistrytutor.com This ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the three-membered oxirane ring, expelling dimethyl sulfide (B99878) as a byproduct. chemeurope.comorganicchemistrytutor.com
This one-pot approach is particularly advantageous for electron-rich aldehydes like veratraldehyde and has been used to generate a wide array of epoxides that are otherwise difficult to synthesize via standard methods. beilstein-journals.org The entire sequence from aldehyde to epoxide occurs in a single vessel, exemplifying a step- and time-economical synthesis. beilstein-journals.org
| Starting Material | Reagents | Key Intermediate | Product | Advantage | Citation |
| Aldehyde (e.g., Veratraldehyde) | Trimethylsulfonium iodide, Strong Base (e.g., NaH) | Dimethylsulfonium methylide (sulfur ylide) | Epoxide | One-pot, good for electron-rich substrates, avoids intermediate isolation. | beilstein-journals.orgorganicchemistrytutor.com |
| Ketone | Dimethylsulfonium methylide | Betaine intermediate | Epoxide | Alternative to traditional alkene epoxidation. | wikipedia.orgchemeurope.com |
Chemical Reactivity and Transformation Pathways of 2 3,4 Dimethoxyphenyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The reactivity of the 2-(3,4-Dimethoxyphenyl)oxirane is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack. This process can be modulated by the reaction conditions, specifically the pH, which determines the mechanistic pathway and the resulting regioselectivity.
Mechanism and Stereochemical Outcomes
The ring-opening of epoxides is a form of nucleophilic substitution that can proceed through two primary mechanisms: SN1-like and SN2. The operative mechanism is largely dependent on whether the reaction is catalyzed by acid or base.
In a base-catalyzed or neutral environment, the reaction proceeds via an SN2 mechanism . A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to the influence of the bulky 3,4-dimethoxyphenyl group, the nucleophile will preferentially attack the less sterically hindered carbon atom. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The high ring strain of the epoxide facilitates the reaction, as the release of this strain provides a thermodynamic driving force. researchgate.netresearchgate.net
Under acidic conditions , the epoxide oxygen is first protonated, creating a much better leaving group. This activation allows for the attack by even weak nucleophiles. The mechanism shifts towards an SN1-like pathway. The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon, which is stabilized by the adjacent phenyl ring. The nucleophile then attacks this more electrophilic, benzylic carbon. researchgate.netnih.gov This generally results in a mixture of stereoisomers, as the attack can occur before a full carbocation is formed.
The regioselectivity of the ring-opening is a key consideration for unsymmetrical epoxides like this compound.
| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic/Neutral | SN2 | Least substituted carbon | Inversion of configuration |
| Acidic | SN1-like | Most substituted (benzylic) carbon | Mixture of stereoisomers (racemization) |
Acid- and Base-Catalyzed Transformations
The catalysis of the ring-opening reaction significantly influences the outcome and the types of nucleophiles that can be effectively employed.
Acid-Catalyzed Transformations: In an acidic medium, the protonated epoxide is highly reactive. researchgate.net This allows for ring-opening with a wide array of nucleophiles, including water, alcohols, and halides. researchgate.net For this compound, the nucleophilic attack will predominantly occur at the benzylic carbon, the one attached to the dimethoxyphenyl group, due to the stabilization of the partial positive charge in the transition state by the aromatic ring. researchgate.netnih.gov For example, acid-catalyzed hydrolysis with aqueous acid would yield 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.
Base-Catalyzed Transformations: Under basic conditions, a strong nucleophile is required to open the unprotonated epoxide ring. researchgate.netnih.gov The reaction follows an SN2 pathway, with the nucleophile attacking the less substituted terminal carbon of the oxirane. researchgate.netresearchgate.net Suitable nucleophiles include alkoxides, amines, and Grignard reagents. researchgate.net The reaction of this compound with sodium methoxide (B1231860) in methanol, for instance, would yield 1-methoxy-3-(3,4-dimethoxyphenyl)propan-2-ol. The high ring strain (approximately 13 kcal/mol) is a crucial factor that enables this reaction to proceed despite the oxygen being a poor leaving group. researchgate.net
Polymerization Reactions
The strained nature of the oxirane ring in this compound and its derivatives makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyethers. Research in this area has particularly focused on a closely related, bulkier derivative, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), due to the interesting properties of the resulting polymers.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization has been successfully applied to 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), a structurally related monomer. core.ac.ukrsc.orgresearchgate.net The polymerization of such bulky 2,3-disubstituted oxiranes presents a challenge due to potential steric hindrance. core.ac.uk
In a study, MCDMPO was polymerized using boron trifluoride etherate (BF₃·OEt₂) as a cationic initiator in dichloromethane (B109758) (CH₂Cl₂). hilarispublisher.com This process yielded a polyether, poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane] (poly(MCDMPO)). core.ac.ukhilarispublisher.com The resulting polymer was found to possess a relatively stiff and stretched conformation. core.ac.ukresearchgate.net This rigidity is attributed to potential hetero-π-stacking interactions between the side-chain methoxycarbonyl group and the 3,4-dimethoxyphenyl group of adjacent monomer units. rsc.orgresearchgate.net
The table below summarizes the results of the polymerization of MCDMPO under specific conditions.
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Polymer Yield (%) |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 20 | 66 |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 40 | 79 |
| BF₃·OEt₂ | Toluene (B28343) | 0 | 20 | 42 |
| Data derived from studies on 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane. researchgate.net |
Enzymatic Ring-Opening Polymerization
Enzymatic methods offer a green alternative for polymerization under mild conditions. Lipases, in particular, have been explored for the ring-opening polymerization of oxirane derivatives. researchgate.netmdpi.com
The enzymatic ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane (MDBPO), a precursor to the dimethoxy-substituted analogue, has been demonstrated using lipase (B570770) from Candida rugosa. nih.govmdpi.com The polymerization was conducted in anhydrous toluene at 80°C for 7 days, yielding oligomers with a degree of polymerization up to 5. mdpi.com This enzymatic approach is significant as it represents the first synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid], a biopolymer with known pharmacological properties. nih.govmdpi.com While reports on the enzymatic polymerization of the specific title compound are scarce, these findings on related structures highlight the potential of biocatalysis in producing polyethers from these monomers. nih.gov
Synthesis of Polyether Derivatives
The ring-opening polymerization of substituted oxiranes like this compound and its analogues is a direct route to functional polyethers. These polymers are of interest due to their potential applications and relationship to naturally occurring biopolymers. nih.gov
The cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO) directly yields poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane], a synthetic polyether. scitechnol.com This polymer is a methylated derivative of poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDPGA), a natural polyether found in medicinal plants from the Boraginaceae family. hilarispublisher.com
Furthermore, enzymatic synthesis provides a pathway to other polyether derivatives. For example, the lipase-catalyzed polymerization of 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane produces poly[2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane]. mdpi.com This polymer can then be chemically modified through catalytic debenzylation to yield poly[2-methoxycarbonyl-3-(3,4-dihydroxyphenyl)oxirane], another analogue of the natural biopolymer. nih.govmdpi.com The synthesis of these polyether derivatives is crucial for studying structure-activity relationships and developing new materials with potential pharmacological applications. nih.gov
Rearrangement and Cycloaddition Reactions
The strained three-membered ring of this compound makes it a versatile intermediate for various chemical transformations. Its reactivity is particularly pronounced in acid-catalyzed reactions, which facilitate ring-opening and subsequent rearrangements or cycloadditions. This section explores two significant transformation pathways: the Meinwald rearrangement to form carbonyl compounds and formal [3+2] cycloaddition reactions to construct five-membered heterocyclic rings.
The Meinwald rearrangement is an acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. nih.govmdma.chosi.lvchemistrywithdrsantosh.com For this compound, this rearrangement involves a 1,2-hydride shift to selectively produce 2-(3,4-dimethoxyphenyl)acetaldehyde. This transformation is a key step in various synthetic strategies, primarily because it allows for the in situ generation of the corresponding aldehyde, which can be unstable and difficult to handle or store in its pure form. nih.govrsc.org
Research has demonstrated the utility of using epoxides as stable aldehyde surrogates, which can be converted to the aldehyde under specific reaction conditions and then immediately consumed in a subsequent reaction. nih.govrsc.org A notable application involves the use of hexafluoroisopropanol (HFIP) as a solvent, which facilitates the initial Meinwald rearrangement. nih.govrsc.org For instance, in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH), this compound can be converted to 2-(3,4-dimethoxyphenyl)acetaldehyde. This aldehyde can then react in the same pot with a nucleophile, such as a β-phenylethanol derivative, via an oxa-Pictet–Spengler reaction to form complex isochroman (B46142) structures. nih.gov
The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, followed by the opening of the strained ring to form a carbocation intermediate. A subsequent 1,2-hydride shift leads to the formation of the more stable carbonyl group of the aldehyde. Lewis acids such as boron trifluoride (BF₃) are also highly effective at catalyzing this rearrangement. acs.orgrsc.org This tandem approach, combining the Meinwald rearrangement with a subsequent reaction, is an efficient one-pot process for synthesizing complex molecules from stable epoxide precursors. osi.lvdntb.gov.ua
| Reaction | Substrate | Key Reagents | Product | Significance |
|---|---|---|---|---|
| Meinwald Rearrangement | This compound | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TfOH) | 2-(3,4-Dimethoxyphenyl)acetaldehyde | In situ generation of an unstable aldehyde for use in tandem reactions. osi.lvnih.gov |
| Tandem Meinwald/Oxa-Pictet–Spengler | This compound and a β-phenylethanol | TfOH, HFIP (solvent) | Substituted Isochroman | Efficient one-pot synthesis of complex heterocyclic scaffolds. nih.gov |
Formal [3+2] cycloaddition reactions represent a powerful strategy for constructing five-membered rings, and this compound and its derivatives can serve as three-atom components in these transformations. nih.gov An important application is the Lewis acid-catalyzed reaction between an electron-rich aryl epoxide and an alkene to yield highly substituted tetrahydrofurans. mdpi.comnih.govresearchgate.net This reaction provides a direct and convergent route to complex structures, such as those found in lignan (B3055560) natural products. mdpi.com
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃·OEt₂), in a solvent like dichloromethane. mdpi.comresearchgate.net The proposed mechanism involves two key steps. mdpi.com First, the Lewis acid activates the epoxide by coordinating to the oxygen atom. This facilitates the nucleophilic attack from the alkene at one of the epoxide carbons, leading to the opening of the ring and the formation of a benzylic carbocation intermediate. This carbocation is stabilized by the electron-donating methoxy (B1213986) groups on the phenyl ring. The second step is a rapid intramolecular ring closure, where the oxygen atom attacks the carbocation, to form the tetrahydrofuran (B95107) ring. mdpi.com
Research has demonstrated this reaction using derivatives such as 2-(3,4-dimethoxyphenyl)-3-methyloxirane, which reacts with various electron-rich alkenes like methyl isoeugenol (B1672232) to produce tetrasubstituted tetrahydrofurans with good yield and stereoselectivity. mdpi.comresearchgate.netresearchgate.net The stereochemical outcome of the reaction is influenced by the substituents on both the epoxide and the alkene. mdpi.com This methodology is a significant advancement in the synthesis of tetrahydrofuran lignans, which often requires lengthy, multi-step procedures. mdpi.com It is worth noting that under these acidic conditions, the Meinwald rearrangement can be a competing side reaction, particularly with less reactive alkenes. mdpi.com
| Epoxide Substrate | Alkene Substrate | Lewis Acid Catalyst | Product (Tetrahydrofuran) | Yield (%) |
|---|---|---|---|---|
| Methyl Isoeugenol Oxide | Methyl Isoeugenol | AlCl₃ | 2,4-bis(3,4-dimethoxyphenyl)-3,5-dimethyltetrahydrofuran | 75 |
| Methyl Isoeugenol Oxide | β-Methylstyrene | AlCl₃ | 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-4-phenyltetrahydrofuran | 70 |
| Methyl Isoeugenol Oxide | Styrene (B11656) | AlCl₃ | 2-(3,4-dimethoxyphenyl)-3-methyl-5-phenyltetrahydrofuran | 45 |
| Methyl Isoeugenol Oxide | α-Asarone | AlCl₃ | 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-5-methyltetrahydrofuran | 75 |
Derivatization and Analogues of 2 3,4 Dimethoxyphenyl Oxirane
Synthesis of Functionalized Derivatives
The inherent strain of the three-membered oxirane ring makes it susceptible to ring-opening reactions, which is a key strategy for introducing new functional groups. This reactivity is harnessed to create a variety of functionalized molecules.
Diol and Ester Analogues
The oxirane ring can be opened to form diols through oxidation reactions. This process typically involves the use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions. The resulting vicinal diols are valuable intermediates in organic synthesis.
Furthermore, the formation of ester analogues is a common derivatization strategy. Esterification can be achieved through various methods, including the Steglich esterification, which utilizes a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol. researchgate.net This method is known for its mild conditions and efficiency. researchgate.net Another approach is the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride and is effective for creating sterically hindered esters. frontiersin.org The resulting ester derivatives often exhibit modified physicochemical properties and can serve as precursors for further synthetic transformations.
Formation of Polymeric Structures (e.g., Poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane])
A significant application of 2-(3,4-Dimethoxyphenyl)oxirane derivatives is in the field of polymer chemistry. Specifically, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, a derivative of the parent compound, has been synthesized and polymerized. rsc.orghilarispublisher.com This monomer is typically synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) and methyl chloroacetate (B1199739). hilarispublisher.com
The ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane can be initiated using cationic initiators such as boron trifluoride etherate (BF₃·OEt₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂). hilarispublisher.com This process leads to the formation of poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane], a polyether with a unique structure. rsc.orghilarispublisher.com Research has shown that this polymer adopts a relatively stiff and stretched conformation due to π-stacking interactions between the aromatic rings and carbonyl groups of adjacent monomer units. rsc.orghilarispublisher.com The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, with number-average molecular weights (Mn) ranging from 2,900 to 12,800 having been reported. hilarispublisher.com
Enzymatic ring-opening polymerization has also been explored for related monomers, such as 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane, using lipases. nih.gov The resulting polymer can then be debenzylated to yield a polyhydroxylated analogue. nih.gov These synthetic polymers are of interest as they are analogues of naturally occurring, biologically active polyethers isolated from plants of the Boraginaceae family. hilarispublisher.comresearchgate.netscience.org.ge
Exploitation as a Versatile Synthetic Scaffold
The structural framework of this compound and its derivatives makes them valuable starting materials for the synthesis of more complex molecules with potential applications in various fields.
Precursor in Medicinal Chemistry
The epoxide functional group is a key feature that makes this compound and its analogues attractive in medicinal chemistry. nih.gov The electrophilic nature of the strained oxirane ring allows it to react with nucleophilic residues in biological macromolecules like proteins and enzymes, potentially leading to irreversible inhibition. nih.gov This reactivity has prompted investigations into isatin (B1672199) derivatives containing an epoxy group for various biological activities. nih.gov
While specific applications of this compound itself are a subject of ongoing research, the broader class of epoxides is recognized for its potential in drug development. For instance, derivatives can be designed as scaffolds for enzyme inhibitors. The dimethoxyphenyl moiety is also a common feature in many biologically active compounds.
Building Blocks for Complex Organic Molecules (e.g., Isochromans)
This compound serves as a valuable building block for the synthesis of more intricate organic structures, including heterocyclic compounds like isochromans. researchgate.net Isochromans are a class of oxygen-containing heterocycles found in a number of natural and synthetic products. researchgate.net The synthesis of isochromans can be achieved through methods like the oxa-Pictet-Spengler cyclization. researchgate.net
The general strategy involves the reaction of a phenylethyl alcohol derivative with an aldehyde or ketone, often under acidic conditions. While not a direct precursor in this specific named reaction, the functional groups present in derivatives of this compound, such as diols obtained from ring-opening, can be transformed into the necessary precursors for such cyclizations. The dimethoxyphenyl group is a common substituent found in various complex natural products and synthetic molecules, and its incorporation via this oxirane building block is a synthetically useful strategy.
Biological Activity and Molecular Mechanisms in Vitro Studies
Antimicrobial Research
The antimicrobial efficacy of compounds structurally related to 2-(3,4-Dimethoxyphenyl)oxirane has been a subject of scientific inquiry. Research has demonstrated activity against both bacterial and fungal pathogens, as well as an ability to inhibit biofilm formation.
While direct studies on this compound are limited, research on its polymeric analogue, poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane] (PMDMPO), has provided insights into its potential antibacterial properties. In one study, PMDMPO was evaluated for its antibacterial activity against pathogenic strains of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). nih.govnih.gov The results indicated that a related synthetic oligomeric analogue, PMDHPO, exhibited antimicrobial activity against these strains with a minimum inhibitory concentration (MIC) of 100 µg/mL. nih.govresearchgate.net However, PMDMPO itself did not show significant activity at the tested concentrations. researchgate.net This suggests that the core structure may require specific modifications to enhance its antibacterial effects. Further research is needed to fully elucidate the antibacterial potential of this compound itself.
It is known that Gram-negative bacteria like E. coli are often less susceptible to antimicrobials than Gram-positive bacteria such as S. aureus due to the presence of an outer membrane. mdpi.com Some phytochemicals have been shown to overcome this by interfering with cell-to-cell communication and biofilm formation. mdpi.com
Table 1: Antibacterial Activity of a Related Analogue
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PMDHPO | S. aureus ATCC 25923 | 100 µg/mL nih.govresearchgate.net |
| PMDHPO | E. coli ATCC 25922 | 100 µg/mL nih.govresearchgate.net |
| PMDMPO | S. aureus ATCC 25923 | No significant activity researchgate.net |
| PMDMPO | E. coli ATCC 25922 | No significant activity researchgate.net |
The fungal pathogen Candida albicans is a significant cause of infections, particularly in immunocompromised individuals. frontiersin.org This yeast is known for its ability to form biofilms, which are communities of cells that are more resistant to antifungal treatments. mdpi.commdpi.com
Studies on derivatives of this compound have shown promising results in combating C. albicans. For instance, certain synthesized benzamides have demonstrated notable antibiofilm activity against C. albicans, with some compounds inhibiting biofilm formation by 60% to 73%. researchgate.net While direct antifungal activity might be low, the ability to disrupt biofilms is a critical therapeutic strategy. researchgate.net The time-kill curve kinetics for some antifungal agents suggest a fungistatic profile, where they inhibit fungal growth over a 24 to 36-hour period. frontiersin.org
Table 2: Antifungal and Antibiofilm Activity of Related Compounds
| Compound Type | Target | Activity |
|---|---|---|
| Synthesized benzamides | C. albicans biofilm | 60-73% inhibition researchgate.net |
Antiproliferative Investigations (In Vitro Cell Line Studies)
The potential of this compound derivatives as anticancer agents has been investigated in various cancer cell lines. These studies aim to understand their ability to inhibit cell proliferation and the underlying molecular mechanisms.
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. For example, certain pyrimidine (B1678525) and thiazolopyrimidine derivatives have shown notable activity against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116) cell lines. semanticscholar.org Similarly, some 1,5-diarylpyrazole/oxime hybrids have exhibited significant cytotoxicity against DLD-1 (colorectal adenocarcinoma), Hela (cervical cancer), K562 (myelogenous leukemia), SUIT-2 (pancreatic cancer), and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com
A primary mechanism by which many antiproliferative agents exert their effects is through the disruption of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. researchgate.netresearchgate.net These drugs, often referred to as microtubule-targeting agents, can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization. researchgate.netnih.gov
Compounds with a 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxyphenyl group in the subject compound, are known to bind to tubulin and prevent microtubule formation, leading to cell cycle arrest. nih.gov This disruption of microtubule dynamics can induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com Some compounds bind to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin assembly. nih.govbiorxiv.org The inhibition of tubulin polymerization is a key indicator of the antimitotic potential of a compound. mdpi.com
Table 3: Antiproliferative Activity of Related Compounds
| Compound Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| Pyrimidine derivatives | PC-3 | High activity semanticscholar.org |
| Thiazolopyrimidine derivatives | HCT-116 | High activity semanticscholar.org |
| 1,5-Diarylpyrazole/oxime hybrids | DLD-1, HepG2 | Significant cytotoxicity mdpi.com |
Anti-inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Key inflammatory mediators include prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). nih.govjmatonline.comnih.gov
Research into the anti-inflammatory properties of compounds related to this compound has focused on their ability to inhibit the production of key inflammatory mediators. Chalcone (B49325) analogues, which share structural similarities, have been shown to inhibit NO production in RAW264.7 macrophage cell lines. nih.gov Furthermore, promising compounds from this class also demonstrated a dose-dependent inhibition of cytokines like TNF-α and the release of PGE2. nih.gov
The inhibition of these mediators is often linked to the suppression of signaling pathways such as NF-κB. nih.govscispace.com Some synthetic compounds have been shown to strongly inhibit the generation of NO and PGE2, as well as suppress the expression of pro-inflammatory cytokines like TNF-α. scispace.com The ability to dually inhibit both cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production, and TNF-α is a promising strategy for developing anti-inflammatory agents. brieflands.com
Table 4: Anti-inflammatory Activity of Related Compounds
| Compound Class | Mediator | Cellular Model | Effect |
|---|---|---|---|
| Chalcone analogues | NO, TNF-α, PGE2 | RAW264.7 cells | Inhibition nih.gov |
| Synthetic isothiocyanates | NO, PGE2, TNF-α | RAW264.7 cells | Inhibition scispace.com |
| Dual COX-2/TNF-α inhibitors | PGE2, TNF-α | Various | Inhibition brieflands.com |
Enzyme Interaction Studies
The oxirane ring of this compound, also known as 3,4-dimethoxystyrene (B140838) oxide, is a highly reactive functional group, making it a substrate and potential inhibitor for various enzymes. The electron-donating nature of the dimethoxy-substituted phenyl ring influences the reactivity of the epoxide, making its interactions with enzymes a subject of scientific interest.
Role in Enzyme-Catalyzed Reactions
This compound and its derivatives serve as substrates in a variety of enzyme-catalyzed reactions, highlighting their utility in biocatalysis for the synthesis of complex molecules. The reactivity of the epoxide ring allows for stereospecific and regioselective transformations under mild enzymatic conditions.
One of the notable applications is in enzymatic polymerization. A derivative, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been used in lipase-catalyzed ring-opening polymerization to produce polyethers. researchgate.netresearchgate.net This process demonstrates the ability of enzymes to recognize and catalyze reactions involving this structural motif. While direct studies on the polymerization of this compound itself are less common, the principle of enzymatic ring-opening is applicable.
Furthermore, this compound is a valuable intermediate in the biocatalytic synthesis of other molecules. For instance, it can be a precursor in the synthesis of 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives. google.com The enzymatic opening of the oxirane ring by nucleophiles is a key step in these synthetic pathways. The use of whole-cell biocatalysts or isolated enzymes can afford high stereoselectivity in these transformations. For example, transaminases have been successfully employed for the production of chiral amines from related phenyl derivatives, indicating the potential for similar enzymatic applications with this compound. uni-graz.at
The following table summarizes examples of enzyme-catalyzed reactions involving derivatives of this compound.
| Derivative | Enzyme Class | Reaction Type | Product |
| 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Lipase (B570770) | Ring-opening polymerization | Poly[2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Cytochrome P450 | Metabolism (Oxidation) | Hydroxylated metabolites |
Enzyme Inhibition Potential
The inherent reactivity of the epoxide ring in this compound suggests its potential as an enzyme inhibitor. Epoxides are known to be alkylating agents that can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible inhibition.
Studies on structurally related compounds provide insights into this potential. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which shares the dimethoxyphenyl moiety, has been shown to be a substrate for cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP2S1, and CYP2W1. nih.gov While this study focused on metabolic activation, the interaction with these enzymes suggests that this compound itself could be a substrate and potentially an inhibitor of CYP enzymes. The metabolism by these enzymes could lead to the formation of reactive intermediates that could inactivate the enzyme.
The table below outlines the potential for enzyme inhibition based on the reactivity of the oxirane functional group and studies of related compounds.
| Enzyme Class | Potential Mechanism of Inhibition | Rationale |
| Hydrolases (e.g., proteases, esterases) | Covalent modification of active site nucleophiles | The electrophilic oxirane ring can react with amino acid residues like cysteine or histidine. |
| Cytochrome P450s | Mechanism-based inactivation | Metabolic activation of the oxirane could lead to a reactive intermediate that covalently binds to the enzyme. |
| Transferases | Alkylation of substrate-binding or catalytic residues | The compound could act as an electrophilic substrate analogue. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Features with Reactivity
The reactivity of oxiranes is largely governed by the strained three-membered ring, which is susceptible to ring-opening reactions. The substituents on the oxirane ring significantly influence the rate and regioselectivity of these reactions. In derivatives of 2-(3,4-Dimethoxyphenyl)oxirane, both electronic and steric factors are at play.
The course of reactions involving aromatically substituted ethylene (B1197577) oxides can be unpredictable, as the aromatic substituent's type and character influence the ease and position of the ethylene oxide ring's rupture. google.com Studies on various substituted styrene (B11656) oxides show that the reactivity is a function of the aromatic substituent. google.com For instance, in reactions with guanosine, an electron-donating group like methyl on the phenyl ring (p-methylstyrene oxide) leads to different product distributions compared to an electron-withdrawing group like bromine (p-bromostyrene oxide). acs.orgnih.gov With p-methylstyrene oxide, the reaction shows little preference for the α- or β-carbons of the oxirane ring, whereas p-bromostyrene oxide favors reaction at the β-carbon. acs.orgnih.gov
In the context of polymerization, the bulkiness of substituents on the oxirane ring is a critical factor. Research on the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), a bulkier analogue, highlights this challenge. core.ac.ukrsc.org Generally, increasing the steric hindrance with bulky substituents tends to lower the reactivity of the monomer towards polymerization. core.ac.ukrsc.org Despite this, MCDMPO has been successfully polymerized using cationic initiators like BF₃·OEt₂. hilarispublisher.com In contrast, a similar but less bulky monomer, 2-ethoxycarbonyl-3-phenyloxirane, failed to polymerize under similar conditions, instead forming smaller cyclic molecules. core.ac.ukrsc.orgresearchgate.net This suggests that the 3,4-dimethoxyphenyl group, while bulky, plays a role in stabilizing reactive intermediates, thereby facilitating polymerization. researchgate.net
The reactivity can also be compared with other oxirane-containing compounds. For example, the presence of bulky substituents like octyl or diphenylmethylene groups has been shown to reduce reaction yields due to steric hindrance in other oxirane carboxylates. Conversely, electron-donating groups can enhance stability.
| Compound/Reactant | Substituents | Key Reactivity Findings |
| Styrene Oxide Derivatives | Varies (e.g., p-methyl, p-bromo) | Reactivity and reaction pathway are highly dependent on the type and position of the aromatic substituent. google.comacs.orgnih.gov |
| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO) | Methoxycarbonyl and 3,4-dimethoxyphenyl | Despite being bulky, which typically lowers reactivity, it undergoes cationic polymerization successfully. core.ac.ukrsc.orghilarispublisher.com |
| 2-Ethoxycarbonyl-3-phenyloxirane (ECPO) | Ethoxycarbonyl and phenyl | Fails to polymerize under conditions similar to MCDMPO, yielding small molecules instead. core.ac.ukrsc.orgresearchgate.net |
| Guanosine + p-Substituted Styrene Oxides | p-methyl or p-bromo on styrene oxide | Product distribution and site of ring-opening (α vs. β carbon) are influenced by the electronic properties of the substituent. acs.orgnih.gov |
Impact of Stereochemistry on Polymer Properties
In the case of the cationic ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), a derivative of the title compound, the stereochemistry has a profound effect. rsc.orgnih.gov The polymerization of MCDMPO yields a polyether with a notably stiff and stretched conformation. core.ac.ukhilarispublisher.comrsc.orgresearchgate.net This rigidity is attributed to the formation of a unique hetero π-stacked structure. hilarispublisher.comresearchgate.net This stacking occurs between the electron-rich 3,4-dimethoxyphenyl group of one monomeric unit and the electron-deficient carbonyl group of a neighboring unit. core.ac.ukrsc.orgresearchgate.net
These intramolecular charge transfer (ICT) interactions create an ordered, helical-like structure along the polymer backbone. core.ac.ukresearchgate.net The upfield shift of aromatic and methoxy (B1213986) proton signals in the ¹H NMR spectra of the polymer compared to the monomer provides characteristic evidence for these stacking interactions. core.ac.uk The formation of this stable, stretched conformation is a direct consequence of the specific arrangement of the substituents defined by the monomer's stereochemistry. researchgate.net
Computational studies have further supported these findings, showing that isotactic polymers (with all monomer units having the same stereochemistry, e.g., (S,S) or (R,R)) maintain a stretched chain conformation. researchgate.net This ordered structure arising from specific stereochemical arrangements is a key feature of polymers derived from this class of monomers.
| Monomer | Polymer | Key Stereochemistry-Property Relationship |
| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO) | poly(MCDMPO) | The specific stereochemistry of the monomer leads to a polymer with a stiff, stretched conformation. core.ac.ukhilarispublisher.comrsc.orgresearchgate.net |
| MCDMPO | poly(MCDMPO) | This conformation is stabilized by intramolecular hetero π-stacking between the dimethoxyphenyl and carbonyl groups of adjacent units. core.ac.ukhilarispublisher.comresearchgate.net |
| Chiral 2,3-disubstituted oxiranes | Polyethers | The absolute configuration of the oxirane building block defines the overall stereochemistry of the resulting polymer. nih.gov |
Elucidating Molecular Determinants of Biological Potency
The 2-(3,4-dimethoxyphenyl) moiety is a structural feature found in numerous biologically active compounds, and its combination with a reactive oxirane ring presents significant potential for pharmacological activity. The biological potency of derivatives is closely tied to the specific arrangement and nature of functional groups on both the phenyl and oxirane rings.
A synthetic polymer analogue, poly[2-methoxycarbonyl-3-(3,4-dihydroxyphenyl)oxirane] (PMDHPO), which is derived from the hydrolysis of poly(MCDMPO), has demonstrated promising antimicrobial activity against pathogenic strains like S. aureus and E. coli, with a minimum inhibitory concentration (MIC) of 100 µg/mL. mdpi.com In contrast, the methylated polymer, poly(MCDMPO), did not show significant activity, indicating that the free hydroxyl groups on the phenyl ring are crucial for its antimicrobial action. researchgate.net This highlights the importance of the substituents on the aromatic ring in determining biological efficacy.
SAR studies on related heterocyclic systems containing the 3,4-dimethoxyphenyl group have also provided insights. For instance, in a series of 3-(3,4-dimethoxyphenyl)furan-2(5H)-ones, substitutions on the furanone ring were shown to be critical for antibacterial activity against Gram-positive bacteria. researchgate.net Similarly, studies on 4H-chromene derivatives revealed that potency is highly sensitive to the functional groups at various positions. nih.gov For example, positions 3 and 4 of the chromene ring favor rigid and hydrophobic functional groups, while an oxirane methyl substitution was found to be completely inactive, reinforcing that hydrophilic groups may not be favorable at these specific locations for this class of compounds. nih.gov
The enzymatic activity of these compounds is also a key factor. The natural polymer poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDPGA), for which poly(MCDMPO) is a synthetic analogue, exhibits anticancer activity against prostate cancer cells and can inhibit the enzyme Hyaluronidase (Hyal-1). hilarispublisher.comhilarispublisher.com The biological activity of many oxirane-containing compounds stems from the reactivity of the epoxide ring, which can act as an alkylating agent, forming covalent bonds with biological nucleophiles in enzymes or DNA. acs.org
| Compound/Derivative | Key Structural Feature | Observed Biological Potency/Activity |
| Poly[2-methoxycarbonyl-3-(3,4-dihydroxyphenyl)oxirane] (PMDHPO) | Free dihydroxyphenyl groups | Antimicrobial activity against S. aureus and E. coli (MIC 100 µg/mL). mdpi.com |
| Poly(MCDMPO) | Methylated dimethoxyphenyl groups | Lacks significant antimicrobial activity. researchgate.net |
| 3-(3,4-Dimethoxyphenyl)furan-2(5H)-one derivatives | Substitutions on the furanone ring | Significant for antibacterial activity. researchgate.net |
| 4H-Chromene derivatives | Oxirane methyl group | Inactive, suggesting a preference for lipophilic groups at this position for activity. nih.gov |
| Poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDPGA) | Dihydroxyphenyl and carboxyl groups | Anticancer and anti-inflammatory (Hyal-1 inhibition) activity. hilarispublisher.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(3,4-Dimethoxyphenyl)oxirane displays characteristic absorption bands that confirm the presence of the oxirane ring, the dimethoxy-substituted benzene (B151609) ring, and aliphatic and aromatic C-H bonds. The key vibrational modes are detailed in the table below. The presence of the epoxide is typically confirmed by characteristic C-O stretching and ring deformation bands. researchgate.netnih.govthermofisher.com The aromatic substitution pattern is evidenced by specific C-H out-of-plane bending vibrations.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretching |
| ~3000-2850 | Medium | Aliphatic C-H Stretching (Oxirane & Methoxy) |
| ~1610, ~1590, ~1515 | Strong-Medium | Aromatic C=C Ring Stretching |
| ~1260 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| ~1240 | Medium | Oxirane Ring "Breathing" (Symmetric Stretch) |
| ~1140 | Strong | C-H in-plane bending |
| ~1025 | Strong | Symmetric C-O-C Stretching (Aryl Ether) |
| ~920 | Medium | Oxirane Ring Asymmetric Deformation |
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the oxirane ring. researchgate.netresearchgate.net
Table 2: Expected FT-Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretching |
| ~2940 | Medium | Aliphatic C-H Stretching |
| ~1610 | Very Strong | Aromatic Ring "Breathing" (Symmetric C=C Stretch) |
| ~1240 | Strong | Oxirane Ring Symmetric "Breathing" |
| ~1170 | Medium | Aromatic C-H in-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. rsc.org For this compound, the spectra confirm the presence of the dimethoxyphenyl group and the three-membered oxirane ring. researchgate.netmdpi.com
Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~6.80-6.95 | m | - | 3H | Ar-H |
| ~3.89 | s | - | 3H | -OCH ₃ |
| ~3.88 | s | - | 3H | -OCH ₃ |
| ~3.85 | dd | J = 4.0, 2.5 | 1H | Oxirane CH (trans to Ar) |
| ~3.15 | dd | J = 5.5, 4.0 | 1H | Oxirane CH -Ar |
Table 4: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~149.5 | C -O (Aromatic) |
| ~149.0 | C -O (Aromatic) |
| ~131.0 | Quaternary C (Aromatic) |
| ~118.5 | C -H (Aromatic) |
| ~111.0 | C -H (Aromatic) |
| ~109.5 | C -H (Aromatic) |
| ~56.0 | -OC H₃ |
| ~55.9 | -OC H₃ |
| ~52.5 | Oxirane C H-Ar |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. harvard.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the three protons on the oxirane ring, confirming their adjacent relationship. It would also show correlations among the coupled protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the known assignment of its attached proton. For example, the proton signal at ~3.85 ppm would correlate with the carbon signal at ~51.5 ppm.
Correlations from the methoxy (B1213986) protons (~3.88, 3.89 ppm) to their respective aromatic carbons (~149.0, 149.5 ppm).
Correlations from the oxirane proton adjacent to the ring (~3.15 ppm) to the aromatic carbons, confirming the attachment of the oxirane ring to the phenyl group.
Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å, regardless of whether they are bonded.
For a chiral molecule like this compound, NOE experiments are critical for determining the relative stereochemistry and preferred conformation in solution. For instance, an NOE correlation would be expected between the benzylic proton on the oxirane ring and the ortho-proton on the aromatic ring, providing information about the rotational conformation around the C-C bond connecting the two rings. If the oxirane ring were further substituted, NOE would be the definitive method for establishing the cis or trans relationship between substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, with a molecular formula of C₁₀H₁₂O₃ and an exact mass of approximately 180.079 Da, mass spectrometry provides critical information regarding its molecular weight and structural features through fragmentation analysis. chemsrc.com
Ionization Methods (EI, CI, ESI, MALDI)
The choice of ionization method is crucial as it determines the nature of the resulting mass spectrum. The selection depends on the analyte's properties and the desired information (molecular weight vs. structural details). uky.edu
Electron Ionization (EI): As a high-energy, "hard" ionization technique, EI bombards the sample with energetic electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M•+). emory.edu This process imparts significant internal energy, leading to extensive fragmentation. While this is highly useful for structural elucidation by revealing the molecule's constituent parts, the molecular ion peak may be weak or absent. emory.edulibretexts.org
Chemical Ionization (CI): CI is a "softer" ionization method that uses a reagent gas (like methane) to ionize the analyte through proton transfer reactions. libretexts.org This results in a protonated molecule, [M+H]⁺, and causes significantly less fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound. youtube.com
Electrospray Ionization (ESI): ESI is a very soft ionization technique suitable for polar and thermally labile molecules, often analyzed from a liquid solution. libretexts.org It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI would be effective in determining its molecular weight with minimal fragmentation, making it ideal for coupling with liquid chromatography (LC-MS). emory.eduyoutube.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large, non-volatile biomolecules, but it can also be applied to smaller organic molecules. youtube.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. While less common for a molecule of this size, HRMS analysis via MALDI has been used for other oxirane derivatives. rsc.org
| Ionization Method | Typical Ion Formed | Fragmentation | Primary Application |
|---|---|---|---|
| Electron Ionization (EI) | M•+ | Extensive ("Hard") | Structural elucidation via fragmentation pattern |
| Chemical Ionization (CI) | [M+H]⁺ | Minimal ("Soft") | Molecular weight determination |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Very Minimal ("Soft") | Molecular weight determination, LC-MS analysis |
| MALDI | [M+H]⁺, [M+K]⁺ | Minimal ("Soft") | High-resolution mass determination for pure samples |
Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry (HRMS)
In EI-MS, the molecular ion of this compound (m/z = 180) is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org Key fragmentation pathways would involve:
Alpha-cleavage: The bond between the phenyl ring and the oxirane ring can break, leading to the formation of a stable benzylic cation.
Cleavage of the oxirane ring: The three-membered ring can open and fragment in various ways.
Loss of substituents: The dimethoxyphenyl ring can lose methyl (•CH₃) or methoxy (•OCH₃) radicals.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments. illinois.edu This technique would confirm the molecular formula of the parent compound as C₁₀H₁₂O₃ and help to identify the specific composition of each fragment ion, which is essential for proposing and validating fragmentation pathways.
| Proposed Fragment Structure | Proposed Formula | Exact Mass (Da) | Plausible Origin |
|---|---|---|---|
| [C₁₀H₁₂O₃]•+ (Molecular Ion) | C₁₀H₁₂O₃ | 180.07864 | Parent Molecule |
| [C₉H₉O₃]⁺ | C₉H₉O₃ | 165.05517 | Loss of •CH₃ |
| [C₈H₉O₂]⁺ | C₈H₉O₂ | 137.06025 | Loss of •CH₂O from oxirane and H |
| [C₇H₇O₂]⁺ | C₇H₇O₂ | 123.04460 | Cleavage of oxirane ring |
Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD) Spectroscopy
These spectroscopic methods probe the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org
Electronic Transitions and Spectroscopic Signatures
The absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org In this compound, the primary chromophore is the 3,4-dimethoxyphenyl group. The possible electronic transitions include:
π → π* transitions: Associated with the conjugated π-system of the benzene ring, these transitions are typically strong and occur in the UV region. libretexts.org
n → π* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the ether and oxirane groups) to an anti-bonding π* orbital of the aromatic ring. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these transitions, providing a spectroscopic signature for the dimethoxyphenyl moiety.
| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | Moderate | High |
| n → π | HOMO (n) → LUMO (π) | Low | Low |
Chiroptical Analysis and Absolute Configuration Determination
The this compound molecule contains a chiral center at the oxirane carbon atom bonded to the aromatic ring. Consequently, it exists as a pair of enantiomers, (R) and (S). Electronic Circular Dichroism (ECD) spectroscopy is a key technique for studying such chiral molecules. dtu.dk It measures the differential absorption of left- and right-circularly polarized light.
Enantiomers produce ECD spectra that are mirror images of each other, exhibiting opposite signs for their Cotton effects. This property allows for the differentiation and quantification of enantiomers in a sample. Furthermore, by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration ((R) or (S)) of a pure enantiomer can be determined. dtu.dkwikipedia.org This approach has been successfully applied to other small chiral molecules, including oxirane derivatives. dtu.dknih.gov
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a precise model of the electron density, revealing the exact spatial arrangement of every atom in the molecule.
For this compound, an X-ray crystallographic analysis would provide:
Unambiguous confirmation of its covalent structure.
Precise bond lengths, bond angles, and torsion angles.
Information on the conformation of the molecule and its packing in the crystal lattice.
For a crystal of a single enantiomer, it allows for the unambiguous determination of the absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion effects, with the result often validated using the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite configuration. nih.gov
While obtaining a crystal structure is contingent on growing high-quality crystals, the data it provides is considered the gold standard for structural and stereochemical assignment.
| Parameter | Example Value/Information |
|---|---|
| Chemical Formula | C₁₀H₁₂O₃ |
| Formula Weight | 180.20 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c (for racemate) or P2₁ (for enantiopure) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | e.g., 4 |
| Flack Parameter | e.g., 0.0(1) for correct absolute configuration |
Solid-State Structural Analysis
X-ray diffraction studies on various molecules incorporating the 3,4-dimethoxyphenyl group reveal consistent structural features. For instance, the crystal structure of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone (B49325) derivative, was determined to crystallize in the monoclinic system. nih.gov In this structure, the dihedral angle between the 3,4-dimethoxyphenyl ring and the chlorophenyl ring is 18.46 (7)°. nih.gov The carbon atoms of the two methoxy groups lie close to the plane of their attached benzene ring. nih.gov Similarly, the analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one showed a nearly planar molecule with a small dihedral angle of 5.40 (7)° between the two aromatic rings. nih.gov
In another related structure, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, the dimethoxy-substituted benzene ring is twisted by 5.2 (4)° relative to the main chromenone skeleton. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds and C—H⋯O interactions. nih.gov The analysis of 2,3-Bis(2-nitrophenyl)oxirane, which features an oxirane ring, demonstrated that the oxirane plane is oriented at significant dihedral angles with respect to the two phenyl rings (74.08(1)° and 66.18(1)°). sphinxsai.com
These examples consistently show that the 3,4-dimethoxyphenyl group is generally close to planar, though its orientation relative to the rest of the molecule can vary. nih.govnih.govnih.gov The crystal packing in these structures is typically stabilized by a network of weak intermolecular interactions, such as C—H⋯O hydrogen bonds and π-π stacking. nih.govijirset.com The determination of the absolute configuration of a chiral molecule like this compound would be unambiguously established through X-ray crystallography, often utilizing the Flack parameter to confirm the correct enantiomer. nih.gov
Table 1: Crystallographic Data for a Related Compound: (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.4251 (3) |
| b (Å) | 25.1438 (10) |
| c (Å) | 8.2323 (3) |
| β (°) | 100.322 (2) |
| Volume (ų) | 1512.08 (10) |
| Z | 4 |
Chromatographic Separation Techniques
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. e3s-conferences.orgresearchgate.net For a chiral compound like this compound, chromatographic methods are indispensable for both analyzing its purity and resolving its enantiomers. A range of techniques, from standard High-Performance Liquid Chromatography (HPLC) to more advanced chiral and hyphenated methods, are employed for these purposes. mdpi.comunige.ch
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation and quantification of compounds in complex mixtures. unige.ch In reversed-phase HPLC (RP-HPLC), the most common mode, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govuv.es
For compounds containing the 3,4-dimethoxyphenyl group, RP-HPLC methods have been successfully developed. For example, an analytical method for 1-(3,4-dimethoxyphenyl)ethanone utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The retention of a compound in RP-HPLC is influenced by several factors, including the composition of the mobile phase (the ratio of organic solvent to water), the type of organic modifier (acetonitrile generally being a stronger eluent than methanol), column temperature, and mobile phase pH. sepscience.comlibretexts.org
A validated HPLC method for the quantification of (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol in a plant extract employed a gradient elution. researchgate.net The mobile phase consisted of 2% acetic acid in water and methanol, with the gradient changing the solvent proportions over time to achieve optimal separation. researchgate.net This approach is common when analyzing samples with components of widely varying polarities. sepscience.com
Table 2: Example of HPLC Conditions for a Related Compound researchgate.net
| Parameter | Condition |
| Compound | (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol |
| Column | C18 |
| Mobile Phase A | 2% acetic acid in ultrapure water |
| Mobile Phase B | Methanol |
| Elution Type | Gradient |
| Detection | UV |
Enantioselective and Chiral High-Performance Liquid Chromatography
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. sigmaaldrich.com Chiral HPLC is the most versatile and widely used technique for this purpose. phenomenex.com This is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. sigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most common and successful for a broad range of chiral compounds. chromatographyonline.comsigmaaldrich.com The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com
The enantiomeric separation of methyl-3-(3,4-dimethoxyphenyl)glycidate, an epoxide with two chiral centers and a structure closely related to this compound, has been successfully achieved using polysaccharide-based CSPs. researchgate.net Studies on similar chiral epoxides have demonstrated effective resolution on columns like Chiralpak IC-3, which is based on a cellulose derivative. rsc.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the flow rate are critical parameters that must be optimized to achieve baseline separation. sigmaaldrich.comrsc.org
Table 3: Chiral HPLC Conditions for the Separation of a Styrene (B11656) Oxide Derivative rsc.org
| Parameter | Condition |
| Compound | 2-phenyloxirane (Styrene Oxide) |
| Column | Chiralpak IC-3 |
| Mobile Phase | 0.75% 2-Propanol (in hexane) |
| Flow Rate | 1 mL/min |
| Temperature | 30 °C |
| Detection | UV (254 nm) |
| Retention Times (min) | 19.4 (R) / 19.9 (S) |
Stopped-Flow HPLC-CD for On-Line Chiroptical Analysis
A significant challenge in chiral analysis can be the instability of the separated enantiomers, which may degrade or racemize after collection from the HPLC system. sigmaaldrich.comresearchgate.net The hyphenated technique of stopped-flow HPLC coupled with circular dichroism (CD) spectroscopy provides an elegant solution to this problem. researchgate.net This method allows for the on-line measurement of the CD spectra of the enantiomers as they elute from the chiral column, eliminating the need for fraction collection and offline analysis. sigmaaldrich.comresearchgate.net
In this technique, as the peak corresponding to an enantiomer reaches the detector, the mobile phase flow is temporarily halted. univ-lorraine.fr The CD spectrum of the enantiomer trapped in the detector cell is then recorded. univ-lorraine.fr This provides direct information about the absolute configuration of the eluting enantiomer, especially when combined with theoretical calculations like time-dependent density functional theory (TD-DFT). sigmaaldrich.comresearchgate.net
This approach was successfully applied to determine the absolute stereochemistry of methyl trans-3-(3,4-dimethoxyphenyl)glycidate. sigmaaldrich.comresearchgate.net Initial attempts at preparative separation and offline CD analysis failed due to sample degradation. researchgate.net The stopped-flow HPLC-CD method, however, provided a fast, reliable, and material-sparing analysis, avoiding any post-column sample degradation and enabling the full stereochemical characterization of the chiral epoxide. sigmaaldrich.comresearchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. researchgate.netnih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. afmps.be This mobile phase exhibits low viscosity and high diffusivity, which allows for higher flow rates and faster separations compared to HPLC, without a significant loss of efficiency. chromatographyonline.comafmps.be
SFC is highly compatible with the same polysaccharide-based CSPs used in normal-phase HPLC, making it a complementary and often superior technique for enantioseparation. chromatographyonline.comresearchgate.net The advantages of SFC include reduced analysis times, higher throughput, and a significant reduction in the consumption of organic solvents, making it a "greener" analytical technique. afmps.be
Generic screening strategies are often employed in SFC for rapid method development. researchgate.netafmps.be A chiral compound is screened against a small set of complementary CSPs (e.g., derivatives of cellulose and amylose) and modifiers. researchgate.net This high-throughput approach has shown success rates exceeding 95% for resolving proprietary chiral molecules in drug discovery programs. researchgate.net Given its speed and robustness, SFC is often the first-choice technique for chiral analysis and purification. researchgate.netchromatographyonline.com
Other Advanced Chromatographic Methods for Analytical Separation (e.g., LC, GC, CEC, TLC, MC, HSCCC)
Beyond HPLC and SFC, a variety of other chromatographic techniques are available for the analysis of this compound and related compounds.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For some chiral epoxides, enantioselective GC using columns with chiral stationary phases like cyclodextrin (B1172386) derivatives (e.g., CP Chirasil-DEX CB) can provide excellent resolution and high sensitivity. rsc.org GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of impurities and metabolites. mdpi.comresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for reaction monitoring, purity checking, and preliminary screening of separation conditions. researchgate.netmdpi.com High-performance TLC (HPTLC), coupled with densitometry, can provide quantitative results. Chiral TLC plates are also available for the separation of enantiomers.
Other Liquid Chromatography (LC) Modes: Besides reversed-phase, other LC modes like normal-phase chromatography (NPC) and hydrophilic interaction liquid chromatography (HILIC) can offer alternative selectivities for separation. uv.es
Hyphenated Techniques: The coupling of separation techniques with powerful detection methods (hyphenation) is standard in modern analysis. e3s-conferences.orgcas.cz LC-MS and LC-NMR are invaluable for the structural elucidation of unknown compounds, impurities, or degradation products. mdpi.com
These advanced methods provide a comprehensive analytical toolkit for the complete characterization of this compound, from routine purity checks to detailed stereochemical analysis.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations
There are no published molecular docking or dynamics simulation studies investigating the binding affinity or interaction of 2-(3,4-Dimethoxyphenyl)oxirane with any specific biological targets.
Reaction Mechanism Elucidation
The high ring strain of the three-membered oxirane ring is the primary driving force for its reactivity. chemistrysteps.com Theoretical studies on epoxides focus on elucidating the mechanisms of ring-opening reactions, which can proceed through different pathways depending on the reaction conditions. Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and facilitating nucleophilic attack, often at the more substituted carbon atom. libretexts.org Conversely, under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org
Theoretical studies have been applied to the polymerization of derivatives of this compound. For example, the cationic ring-opening polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane has been investigated. rsc.orgresearchgate.net Computational modeling of the resulting polymer suggests that it adopts a stiff and stretched conformation. rsc.orgresearchgate.net This structural feature is attributed to the formation of a hetero π-stacked structure between the side-chain carbonyl group and the 3,4-dimethoxyphenyl group of adjacent monomer units. rsc.orgresearchgate.net These π-stacking interactions lead to intramolecular charge transfer (ICT), a phenomenon that significantly influences the polymer's conformation and properties. rsc.orgresearchgate.net The steric hindrance of the bulky 2,3-disubstituted oxirane monomer presents a challenge for polymerization, making theoretical understanding of the reaction pathway crucial. researchgate.net
In Silico Property Prediction
In silico tools are frequently used to estimate key molecular properties that are predictive of a compound's pharmacokinetic behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important descriptors. nih.govnih.gov
TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug transport properties, such as cell permeability. nih.gov LogP, the logarithm of the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium, is a measure of its hydrophobicity or lipophilicity. nih.gov This value influences how a compound interacts with lipid membranes and metabolic enzymes. These parameters are critical in early-stage drug discovery for filtering compound libraries and prioritizing candidates with favorable drug-like properties.
The table below illustrates the typical output of such in silico predictions.
| Descriptor | Predicted Value | Significance |
| LogP | (Value) | Measures lipophilicity; affects solubility, absorption, and membrane permeability. nih.gov |
| TPSA | (Value) | Measures molecular polarity; correlates with cell permeability and oral bioavailability. nih.gov |
Note: Specific calculated values for this compound require specialized software and are presented here for illustrative purposes.
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about its single bonds. The energy differences between these conformers and the energy barriers to rotation are crucial for understanding molecular interactions and reactivity. libretexts.org For this compound, key rotational degrees of freedom exist around the bond connecting the phenyl and oxirane rings, as well as the bonds of the two methoxy (B1213986) groups.
The table below outlines the key rotatable bonds and the factors influencing their conformational preferences.
| Rotatable Bond | Influencing Factors | Predicted Low-Energy Conformations |
| Phenyl—Oxirane | Steric hindrance between the oxirane ring and the ortho-methoxy group; conjugation effects. | Non-planar (twisted) conformations are likely favored to minimize steric clash. |
| Aryl—OCH₃ (at C3) | Steric interactions with the adjacent methoxy group and the oxirane substituent. | Orientations that minimize steric repulsion with neighboring groups. |
| Aryl—OCH₃ (at C4) | Steric interactions with the adjacent methoxy group. | Orientations that minimize steric repulsion. |
Emerging Research Directions and Future Perspectives
Development of Novel Biologically Active Compounds
The oxirane ring in 2-(3,4-dimethoxyphenyl)oxirane is a highly valuable functional group for the synthesis of new biologically active compounds. Its susceptibility to nucleophilic ring-opening reactions allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures. Heterocyclic compounds, in particular, are a significant class of biologically active molecules, with over 85% of such molecules containing a heterocyclic ring. mdpi.com Research in this area is focused on leveraging the reactivity of the epoxide to construct complex heterocyclic systems with potential therapeutic applications.
The dimethoxyphenyl moiety is also a common feature in many biologically active natural products and synthetic drugs, often contributing to receptor binding and pharmacokinetic properties. The combination of this group with the reactive epoxide ring makes this compound an attractive starting material for the synthesis of novel compounds with potential activities, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
Future research is expected to focus on the synthesis of libraries of compounds derived from this compound and the screening of these libraries for various biological activities. The development of one-pot multicomponent reactions starting from this epoxide is a promising strategy for generating molecular diversity efficiently. nih.gov
Table 1: Potential Biologically Active Compounds Derived from this compound This table is illustrative and based on the general reactivity of epoxides and the biological significance of the dimethoxyphenyl group.
| Derivative Class | Potential Biological Activity | Synthetic Approach |
| Amino alcohols | Adrenergic receptor modulators | Ring-opening with amines |
| Diols | Precursors to various pharmaceuticals | Hydrolysis of the epoxide |
| Ethers | Anesthetics, various CNS activities | Ring-opening with alcohols |
| Thioethers | Enzyme inhibitors | Ring-opening with thiols |
| Heterocycles (e.g., oxazolidinones, morpholines) | Antibacterial, antidepressant | Cyclization reactions following ring-opening |
Catalytic Innovations in Synthesis
The synthesis of this compound and its derivatives is an area ripe for catalytic innovation. The development of efficient and stereoselective methods for the epoxidation of the corresponding styrene (B11656) precursor is a key focus. Recent advances in catalysis, including the use of transition metal complexes and organocatalysts, offer the potential for greener and more economical synthetic routes. For instance, the use of iron oxide nanoparticles fabricated with carbon and sulfonic acid has been reported as a novel, green, and recyclable acid catalyst for the synthesis of other heterocyclic compounds and could be explored for reactions involving this compound. oiccpress.com
Furthermore, catalytic methods for the enantioselective synthesis of this chiral epoxide are of significant interest. The use of chiral catalysts, such as (R,R)-SalenCo(II), in hydrolytic kinetic resolution has been demonstrated for the preparation of other chiral epoxides and represents a promising approach for obtaining enantiomerically pure (R)- or (S)-2-(3,4-dimethoxyphenyl)oxirane. google.com Such catalysts can often be recovered and reused, adding to the sustainability of the process. google.com
Future research will likely focus on the development of novel catalytic systems that offer high yields, excellent enantioselectivity, and mild reaction conditions. The exploration of biocatalysis, using enzymes to perform the epoxidation or subsequent transformations, also presents an exciting avenue for sustainable synthesis.
Table 2: Comparison of Catalytic Methods for Epoxidation
| Catalytic System | Advantages | Disadvantages | Potential Applicability to this compound Synthesis |
| Peroxy acids (e.g., m-CPBA) | Readily available, simple procedure | Stoichiometric waste, potential for over-oxidation | Established method, but less "green" |
| Metal-based catalysts (e.g., Ti, V, Mo) | High turnover numbers, potential for stereoselectivity | Toxicity of some metals, cost | High potential for efficient and selective synthesis |
| Organocatalysts (e.g., ketones, iminium salts) | Metal-free, often milder conditions | May require higher catalyst loading | A growing area with potential for sustainable synthesis |
| Biocatalysts (e.g., monooxygenases) | High enantioselectivity, environmentally benign | Limited substrate scope, operational stability | Promising for highly selective and green synthesis |
Advanced Analytical Techniques for Chiral Recognition
Given that this compound is a chiral molecule, the development and application of advanced analytical techniques for the separation and quantification of its enantiomers are crucial. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs), is the most widely used method for this purpose. nih.govnih.gov The selection of an appropriate CSP is critical for achieving good separation, with polysaccharide-based and cyclodextrin-based CSPs being common choices. nih.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The use of chiral selectors in the background electrolyte allows for the differential migration of the enantiomers.
Future directions in this area include the development of novel CSPs with improved selectivity and efficiency. jiangnan.edu.cn Additionally, there is growing interest in rapid, separation-free methods for chiral analysis, such as optical and electrochemical sensing. jiangnan.edu.cn These techniques, while still emerging, could offer significant advantages in terms of speed and simplicity for the determination of enantiomeric purity. Mass spectrometry is also being explored for direct chiral detection, which could further enhance analytical capabilities. jiangnan.edu.cn
Table 3: Overview of Analytical Techniques for Chiral Recognition
| Technique | Principle of Separation/Detection | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Wide applicability, preparative scale possible | Cost of chiral columns, solvent consumption |
| Chiral GC | Differential interaction with a chiral stationary phase | High resolution, suitable for volatile compounds | Requires derivatization for non-volatile compounds |
| Chiral CE | Differential migration in the presence of a chiral selector | High efficiency, low sample and solvent consumption | Lower sensitivity compared to HPLC, limited loading capacity |
| Chiral SFC | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase | Fast separations, reduced solvent waste | Specialized equipment required |
| Optical Sensing | Enantioselective interaction with a chiral sensor leading to a change in optical properties | Rapid, separation-free | Still in development for many compounds |
| Electrochemical Sensing | Enantioselective interaction with a chiral electrode surface leading to a change in electrochemical signal | High sensitivity, potential for miniaturization | Limited availability of suitable chiral selectors |
Integration of Machine Learning and Artificial Intelligence in Chemical Research
For instance, ML models can be developed to predict the biological activity of novel compounds based on their molecular structure, a process known as quantitative structure-activity relationship (QSAR) modeling. This can help to prioritize which derivatives of this compound to synthesize and test, saving time and resources.
The integration of ML and AI into the research workflow for this compound and its derivatives holds the promise of accelerating innovation and discovery in the years to come. cmu.edu
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,4-Dimethoxyphenyl)oxirane, and how is its structural integrity confirmed?
- Methodological Answer : The compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 3,4-dimethoxystyrene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Post-synthesis, structural confirmation employs:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify epoxide ring vibrations (~840–950 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
- ¹H/¹³C NMR to resolve methoxy protons (δ 3.7–3.9 ppm), epoxide protons (δ 3.1–4.3 ppm), and aromatic protons (δ 6.7–7.2 ppm).
- Thin-layer chromatography (TLC) to confirm purity .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer : Beyond structural confirmation, key analyses include:
- High-performance liquid chromatography (HPLC) to quantify purity and detect byproducts.
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.
- Solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol, hexane) to guide experimental applications .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests under acidic/basic conditions (e.g., HCl/NaOH) to probe epoxide ring-opening susceptibility.
- Light/heat exposure assays (e.g., 40–80°C, UV-Vis light) with periodic HPLC monitoring.
- Humidity-controlled environments to assess hydrolytic stability.
Data interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., divergent regioselectivity in ring-opening reactions) may arise from:
- Catalytic vs. stoichiometric conditions (e.g., Lewis acids like BF₃ vs. nucleophilic agents).
- Solvent polarity effects (e.g., aprotic DMF vs. protic ethanol).
Resolution strategy : - Systematic reaction screens varying catalysts, solvents, and temperatures.
- Computational modeling (DFT) to map transition states and predict regioselectivity .
Q. What computational models are suitable for predicting the toxicity profile of this compound?
- Methodological Answer : Use in silico tools such as:
- GUSAR for acute toxicity prediction via QSAR models.
- ADMET Predictor™ to estimate absorption, metabolism, and mutagenicity.
- Molecular docking to assess interactions with biological targets (e.g., cytochrome P450 enzymes).
Validation : Cross-reference predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How does the stereochemistry of this compound influence its reactivity in enantioselective synthesis?
- Methodological Answer : The epoxide’s stereochemistry (cis/trans) affects:
- Nucleophilic attack trajectories (e.g., axial vs. equatorial opening).
- Chiral catalyst compatibility (e.g., Jacobsen’s Mn-salen catalysts for kinetic resolution).
Experimental design : - Chiral HPLC or polarimetry to determine enantiomeric excess (ee).
- Kinetic studies under asymmetric conditions to optimize ee .
Q. What role does this compound play in synthesizing complex heterocyclic systems?
- Methodological Answer : The epoxide serves as a precursor for:
- Ring-expanded heterocycles via nucleophilic attack (e.g., with amines to form β-amino alcohols).
- Polymer precursors through ring-opening polymerization (ROP) with initiators like BF₃·OEt₂.
Case study : React with triazoles () to generate bioactive hybrids. Monitor reaction progress via NMR kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
